8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline

Pharmaceutical Quality Control Impurity Profiling HPLC Method Validation

8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline (CAS 166895-76-7) is a process-related, positional isomer impurity of the Rho-kinase inhibitor Fasudil (5-sulfonamide). It is generated during Fasudil synthesis via regioselective side reactions, and its presence, often alongside the 6-isomer, creates a significant analytical challenge due to co-elution in standard reversed-phase HPLC methods.

Molecular Formula C14H17N3O2S
Molecular Weight 291.37 g/mol
Cat. No. B13437383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline
Molecular FormulaC14H17N3O2S
Molecular Weight291.37 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=NC=C3
InChIInChI=1S/C14H17N3O2S/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-5-7-16-11-13(12)14/h1,3-5,7,11,15H,2,6,8-10H2
InChIKeyQTRFOQQXJNGMEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Fasudil Impurity G: 8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline


8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline (CAS 166895-76-7) is a process-related, positional isomer impurity of the Rho-kinase inhibitor Fasudil (5-sulfonamide) [1]. It is generated during Fasudil synthesis via regioselective side reactions, and its presence, often alongside the 6-isomer, creates a significant analytical challenge due to co-elution in standard reversed-phase HPLC methods [2]. As a key regulatory impurity, its procurement as a fully characterized reference standard is critical for pharmaceutical quality control and stability-indicating method development .

Why Generic Isoquinoline Sulfonamides Cannot Substitute for 8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline in Analytical Workflows


Simply using a different Fasudil impurity standard or a generic isoquinoline sulfonamide is inadequate because positional isomers, while sharing the same molecular weight and formula, exhibit distinct chromatographic and analytical behaviors critical for method validation [1]. The 8-sulfonamide isomer specifically requires a validated, isomerically pure reference standard for accurate quantification, as standard HPLC methods often fail to resolve it from the 6-sulfonamide isomer. Using an unvalidated standard can lead to peak misidentification, inaccurate impurity profiling, and non-compliance with ICH Q3A/B guidelines for drug substance quality [2].

Quantitative Differentiation Evidence for 8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline Procurement


HPLC Co-elution Proves the Inseparability of the 8-Isomer from the 6-Isomer Without a Validated Method

The target 8-position isomer is notoriously difficult to separate from the 6-position isomer (Impurity F) in Fasudil hydrochloride. A 2019 patent explicitly states that when using standard HPLC methods to detect Fasudil and its related substances, “impurity F (i.e. the 6-position isomer), and impurity G (i.e. the 8-position isomer), the degree of separation cannot meet the requirements and cannot be accurate” [1]. This unresolved co-elution means that without a well-characterized, isomerically pure standard of the 8-isomer, the separate quantification of these two isomers is impossible, risking misidentifying or missing a potentially critical quality attribute.

Pharmaceutical Quality Control Impurity Profiling HPLC Method Validation

Documented Origin as a Process-Specific Impurity Differentiates its Role from Generic Isomers

The target compound is not merely a theoretical isomer but a well-characterized process-related impurity in Fasudil drug substance. A publication using the principles of Quality by Design (QbD) identified and characterized three key process-related impurities in Fasudil hydrochloride, using high-resolution TOF-MS, MS/MS, NMR, and IR. By tracing their origins to specific synthetic steps, the study provides a detailed chemical basis for the impurity’s existence and a rationale for its targeted control, distinguishing it from potential degradation products or generic isoquinoline sulfonamides [1].

Process Chemistry Drug Synthesis Quality by Design (QbD)

Regulatory Requirement for Positional Isomer Control Creates a Hard Procurement Need

Pharmaceutical regulatory guidance, such as ICH Q3A, requires the identification, quantification, and qualification of any impurity present at or above 0.10% (or 1.0 mg/day, whichever is lower) in the final drug substance [1]. As a positional isomer, the 8-sulfonamide isomer is structurally distinct from the 5-sulfonamide (Fasudil API) and other impurities. Its presence can be quantified alongside other known impurities, and to assure compliance and avoid batch rejection in markets with stringent regulations like the USA, EU, and Japan, a genuine, characterized standard must be used.

Regulatory Compliance ICH Guidelines Pharmacopoeial Standards

Vendor-Certified Absolute Purity Provides Baseline for Quantitative Analysis

Reputable vendors supply the 8-isomer as a reference standard with a certified purity, such as 98% by HPLC . This quantified purity is essential for analytical rigor, as it allows scientists to apply a purity factor correction to weighings when preparing accurate quantitation standards, ensuring that analytical results reflect the true concentration of the impurity in a sample. Uncharacterized or lower-purity alternatives do not provide this essential number, compromising the accuracy of method validation and routine testing [1].

Analytical Reference Standard Purity Assessment Method Validation

Exclusive QbD-Based Characterization Offers a Unique Identity Assurance

The key impurity, identified as this 8-sulfonamide isomer in some contexts, has undergone structural verification not just by mass spectrometry but also by comprehensive organic spectroscopy including NMR and IR [1]. This level of characterization, integral to a Quality by Design (QbD) approach, provides an unassailable identity confirmation. This contrasts with less-rigorously characterized standards that may rely solely on LC-MS, which can be ambiguous for isomeric structures.

Quality by Design Structural Elucidation NMR Spectroscopy

High-Value Application Scenarios for 8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline


Validating a Stability-Indicating HPLC Method for Fasudil API

The inability to separate the 8-isomer from the 6-isomer using generic HPLC methods demonstrates a critical gap in analytical control. An analytical development laboratory procuring this standard can perform forced degradation studies on Fasudil and spike the resulting solutions with the compound. This directly tests the resolving power of a newly developed method, proving that the critical pair of positional isomers can be baseline-separated. This evidence is a cornerstone of method validation reports submitted to regulatory authorities, confirming the method's specificity [1]. [2]

Quantitative Impurity Profiling in Pharma QC for Batch Release

For a quality control unit in a Fasudil manufacturing plant, routine batch release testing requires quantifying impurities against a validated reference standard. The 98% certified purity of the commercially available 8-isomer allows analysts to prepare a calibration standard with a precisely known concentration. By comparing the peak area of this impurity in the test batch to the standard, the QC lab can report a definitive concentration (e.g., % w/w) for this specific impurity, confirming it is below the ICH Q3A identification threshold [3] and that the batch is suitable for release.

Investigating and Optimizing the Fasudil Synthetic Route to Control Regioisomer Formation

Process chemists aiming to redesign the Fasudil synthesis to eliminate uncontrolled impurities will use this standard to track the 8-isomer across different synthetic step conditions. Its identity as a known process-related impurity, verified by multi-spectroscopic methods [4], allows for direct monitoring via HPLC. By spiking this standard into reaction monitoring samples, chemists can quantify the 8-isomer's formation at various temperatures, solvent systems, or stoichiometries, enabling data-driven optimization that minimizes its production at the source, thus increasing overall process yield and purity [5].

Populating the Impurity Database for a Fasudil Drug Master File (DMF)

A pharmaceutical company compiling a Drug Master File (DMF) for Fasudil must provide a comprehensive impurity profile of its drug substance. As the 8-isomer is a known, structurally characterized process impurity [4], it must be cataloged in the DMF. Procurement of the standard allows for the accurate assignment of its relative retention time (RRT) in the official HPLC method and the confirmation of its analytical response factor relative to the API. This information, along with the impurity's chemical structure and origin, is a mandatory data point for an internationally compliant DMF, facilitating global regulatory submissions. [5]

Quote Request

Request a Quote for 8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.